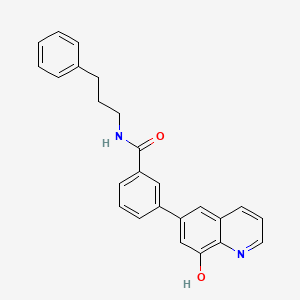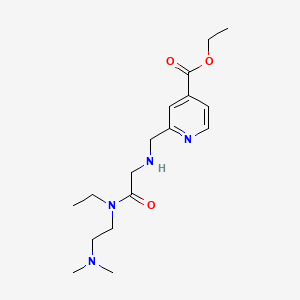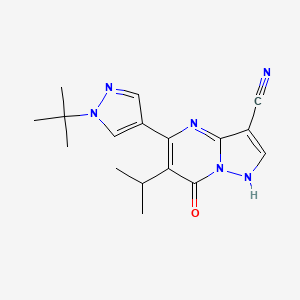![molecular formula C22H19N3O5 B608385 N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide CAS No. 1253452-78-6](/img/structure/B608385.png)
N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide” is a chemical compound with the molecular formula C22H19N3O5 . It is also known by the synonyms KS176 and 1253452-78-6 .
Molecular Structure Analysis
The molecular weight of this compound is 405.4 g/mol . The IUPAC name is N - [4- (2-hydroxyethyl)phenyl]-2- [ (4-nitrobenzoyl)amino]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.4 g/mol . It has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and 6 rotatable bonds . The topological polar surface area is 124 Ų . The compound has a heavy atom count of 30 .Aplicaciones Científicas De Investigación
Inhibition of Breast Cancer Resistance Protein (BCRP)
KS176 is a selective inhibitor of the breast cancer resistance protein (BCRP) multidrug transporter . BCRP is a protein that is often overexpressed in many cancers and contributes to multidrug resistance, a significant obstacle in cancer treatment. By inhibiting BCRP, KS176 could potentially enhance the effectiveness of chemotherapy drugs .
Overcoming Multidrug Resistance in Cancer Treatment
In addition to inhibiting BCRP, KS176 might also be useful in overcoming multidrug resistance in cancer treatment. Multidrug resistance is a phenomenon where cancer cells become resistant to a wide range of drugs, making treatment more challenging. As a multidrug transporter inhibitor, KS176 could potentially prevent cancer cells from pumping out multiple types of chemotherapy drugs, thereby increasing their effectiveness .
Research in Pharmacology
KS176’s ability to inhibit BCRP and potentially overcome multidrug resistance makes it a valuable tool in pharmacological research. It can be used to study the mechanisms of drug transport and resistance in cancer cells .
Development of New Cancer Therapies
Given its potential to enhance the effectiveness of chemotherapy drugs and overcome multidrug resistance, KS176 could be used in the development of new cancer therapies. By combining KS176 with existing chemotherapy drugs, it might be possible to develop more effective treatments for various types of cancer .
Study of ATP-binding Cassette Sub-family G Member 2 (ABCG2)
KS176 is also known to inhibit ATP-binding cassette sub-family G member 2 (ABCG2), another protein that contributes to multidrug resistance . Therefore, it can be used in research to understand the role of ABCG2 in drug resistance and to develop strategies to overcome it .
Mecanismo De Acción
Target of Action
KS176, also known as N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP, ABCG2) . BCRP is a multidrug transporter, which plays a significant role in drug resistance by transporting various anticancer drugs out of cells .
Mode of Action
KS176 interacts with BCRP, inhibiting its function as a drug transporter . The IC50 values of KS176 in Pheo A and Hoechst 33342 assays are 0.59 μM and 1.39 μM, respectively . This indicates that KS176 has a strong affinity for BCRP and can effectively inhibit its function at low concentrations .
Biochemical Pathways
The inhibition of BCRP by KS176 affects the efflux of various anticancer drugs from cancer cells . This can increase the intracellular concentration of these drugs, enhancing their cytotoxic effects and overcoming drug resistance . .
Result of Action
The primary result of KS176’s action is the inhibition of BCRP, leading to an increased intracellular concentration of various anticancer drugs . This can enhance the cytotoxic effects of these drugs on cancer cells and help overcome drug resistance .
Propiedades
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQQWSXYYXVGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide | |
Q & A
Q1: What makes the structure of KS 176 unique compared to 1α,25-dihydroxyvitamin D3, and how does this impact its activity?
A1: Unlike the natural hormone 1α,25-dihydroxyvitamin D3, KS 176 lacks the typical C and D rings. Instead, it incorporates a unique five-membered ring, termed the E-ring. This structural modification is significant because it demonstrates that the complete CD-ring system is not essential for vitamin D-like biological activity. Despite this difference, KS 176 retains a portion of 1α,25-dihydroxyvitamin D3's biological activity, exhibiting around 10-30% of its potency in in vitro assays assessing pro-differentiating effects on HL-60 and MG-63 cells and antiproliferative activity on MCF-7 and keratinocytes []. This suggests that KS 176, through its unique E-ring structure, can still achieve an appropriate spatial arrangement of the A-seco B-rings in relation to the side chain, which is crucial for interacting with the vitamin D receptor. Interestingly, KS 176 displays minimal in vivo calcemic effects compared to 1α,25-dihydroxyvitamin D3, highlighting its potential as a non-calcemic therapeutic agent [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-cyanophenyl)-N-methyl-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608302.png)
![3,4-Dihydro-9-hydroxy-[1]benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one](/img/structure/B608308.png)



![2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-6-[[[6-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-, phenyl ester](/img/structure/B608314.png)
![4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate](/img/structure/B608315.png)



![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
